molecular formula C8H4F4O2 B13567191 5-(Difluoromethyl)-2,4-difluorobenzoic acid CAS No. 1804418-38-9

5-(Difluoromethyl)-2,4-difluorobenzoic acid

Cat. No.: B13567191
CAS No.: 1804418-38-9
M. Wt: 208.11 g/mol
InChI Key: IVSNYMCYGNNHTR-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-2,4-difluorobenzoic acid: is a fluorinated aromatic compound characterized by the presence of two fluorine atoms and a difluoromethyl group attached to a benzoic acid core. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, including increased metabolic stability, lipophilicity, and binding affinity to biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic difluoromethylation of a pre-fluorinated benzoic acid using difluoromethylating agents such as ClCF2H or difluorocarbene reagents . The reaction conditions often require the presence of a base and a suitable solvent, such as acetonitrile, under controlled temperatures.

Industrial Production Methods

Industrial production of 5-(Difluoromethyl)-2,4-difluorobenzoic acid may involve continuous flow processes to ensure consistent quality and yield. These processes utilize advanced difluoromethylation techniques, including metal-catalyzed cross-coupling reactions and radical chemistry . The use of continuous flow reactors allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-2,4-difluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like or in the presence of a catalyst.

    Nucleophilic Substitution: Reagents such as or under basic conditions.

    Oxidation: Reagents like or .

    Reduction: Reagents such as or .

Major Products

    Substitution Products: Halogenated or nitro derivatives.

    Oxidation Products: Esters or anhydrides.

    Reduction Products: Alcohols or aldehydes.

Scientific Research Applications

5-(Difluoromethyl)-2,4-difluorobenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-2,4-difluorobenzoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 5-Difluoromethyl-2-fluorobenzoic acid
  • 2,4-Difluorobenzoic acid
  • 5-Difluoromethyl-2,4-dichlorobenzoic acid

Uniqueness

5-(Difluoromethyl)-2,4-difluorobenzoic acid is unique due to the presence of both difluoromethyl and multiple fluorine groups, which confer distinct chemical and biological properties. These features enhance its metabolic stability , lipophilicity , and binding affinity compared to similar compounds .

Properties

CAS No.

1804418-38-9

Molecular Formula

C8H4F4O2

Molecular Weight

208.11 g/mol

IUPAC Name

5-(difluoromethyl)-2,4-difluorobenzoic acid

InChI

InChI=1S/C8H4F4O2/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,7H,(H,13,14)

InChI Key

IVSNYMCYGNNHTR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)F)F)C(F)F

Origin of Product

United States

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